rac-Duloxetine-d3 (oxalate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Duloxetine-d3 (oxalate): is a stable isotope-labeled compound of Duloxetine. It is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Duloxetine. The compound is labeled with deuterium, which allows for precise tracking in various biological systems without altering the chemical properties of the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Duloxetine-d3 (oxalate) involves the incorporation of deuterium into the Duloxetine moleculeThe final step involves the formation of the oxalate salt .
Industrial Production Methods: Industrial production of rac-Duloxetine-d3 (oxalate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in specialized facilities equipped to handle isotope-labeled compounds .
Chemical Reactions Analysis
Types of Reactions: rac-Duloxetine-d3 (oxalate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
rac-Duloxetine-d3 (oxalate) is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Duloxetine under various conditions.
Biology: Employed in metabolic studies to track the distribution and breakdown of Duloxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Duloxetine.
Mechanism of Action
rac-Duloxetine-d3 (oxalate) functions similarly to Duloxetine. It is a potent inhibitor of neuronal serotonin and norepinephrine reuptake, with a weaker effect on dopamine reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The compound does not significantly interact with other neurotransmitter receptors .
Comparison with Similar Compounds
Duloxetine: The parent compound, used primarily as an antidepressant.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar applications.
Escitalopram: A selective serotonin reuptake inhibitor used for similar therapeutic purposes
Uniqueness: rac-Duloxetine-d3 (oxalate) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies without altering the pharmacological properties of Duloxetine. This makes it an invaluable tool in both research and industrial applications .
Properties
Molecular Formula |
C20H21NO5S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-naphthalen-1-yloxy-3-thiophen-3-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6)/i1D3; |
InChI Key |
LDKLJPXLAAGCEL-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.